2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a hydroxyethoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nucleophilic Substitution: Starting with 2-chlorobenzoyl chloride, react with 2-(2-hydroxyethoxy)ethylamine to form the intermediate.
Thiophene Introduction: The intermediate is then reacted with a thiophene derivative under suitable conditions to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding benzamide without the chloro group.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: Potential use in forming metal complexes.
Biology
Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a candidate for drug development due to its structural features.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups could play roles in binding to molecular targets, while the chloro group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the thiophene ring, potentially altering its chemical and biological properties.
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the chloro group, which might affect its reactivity and interactions.
Uniqueness
The presence of both the chloro group and the thiophene ring in 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific binding affinities, reactivity profiles, and biological activities.
Properties
IUPAC Name |
2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBLKKFNGYNSTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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